4-Hydroxy-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile

描述

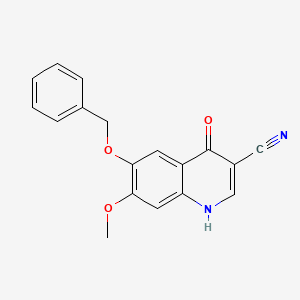

4-Hydroxy-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile (CAS 214476-89-8) is a quinoline derivative with the molecular formula C₁₈H₁₄N₂O₃ and a molar mass of 306.32 g/mol . Its structure features:

- A hydroxy group at position 4,

- Methoxy at position 7,

- Phenylmethoxy (benzyloxy) at position 6,

- A carbonitrile group at position 2.

This compound is stored at -20°C to maintain stability . Its structural modifications are critical for pharmacological properties, particularly in kinase inhibition and solubility optimization.

属性

分子式 |

C18H14N2O3 |

|---|---|

分子量 |

306.3 g/mol |

IUPAC 名称 |

7-methoxy-4-oxo-6-phenylmethoxy-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C18H14N2O3/c1-22-16-8-15-14(18(21)13(9-19)10-20-15)7-17(16)23-11-12-5-3-2-4-6-12/h2-8,10H,11H2,1H3,(H,20,21) |

InChI 键 |

MZFZCPLRLZBNQM-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C2C(=C1)NC=C(C2=O)C#N)OCC3=CC=CC=C3 |

产品来源 |

United States |

生物活性

4-Hydroxy-7-methoxy-6-(phenylmethoxy)-3-quinolinecarbonitrile is a compound belonging to the quinoline family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique arrangement of its functional groups—hydroxy, methoxy, phenylmethoxy, and carbonitrile—contributes to its diverse pharmacological effects.

- Molecular Formula : C_{16}H_{15}N_{3}O_{3}

- Molecular Weight : Approximately 283.30 g/mol

Biological Activities

Research indicates that quinoline derivatives, including this compound, exhibit various biological activities. The specific activities of this compound are still under investigation, but preliminary studies suggest the following potential effects:

-

Anticancer Activity :

- Quinoline derivatives have been shown to inhibit the growth of cancer cells. For instance, studies on similar compounds indicate they can induce cell cycle arrest and apoptosis in various cancer cell lines.

- A study demonstrated that related quinoline compounds exhibited IC50 values ranging from 2.63 µM to over 100 µM against human cancer cell lines (AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa) .

-

Antimicrobial Properties :

- Quinoline derivatives have been noted for their antimicrobial effects against a range of pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication .

- Mechanism of Action :

Case Study 1: Anticancer Activity Assessment

In an experimental setup, various quinoline derivatives were synthesized and subjected to cytotoxicity screening using the MTT assay against several human cancer cell lines. The results indicated that certain derivatives had significant cytotoxic effects, with some exhibiting better activity than established anticancer agents like 5-Fluorouracil.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | AGS | 2.63 ± 0.17 |

| Compound B | HCT-116 | >100 |

| Compound C | HeLa | 29.61 ± 0.21 |

| 5-FU | AGS | 29.61 ± 0.21 |

Case Study 2: Antimicrobial Evaluation

A series of quinoline derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings suggested that certain compounds displayed potent antibacterial activity, indicating their potential as therapeutic agents.

相似化合物的比较

Comparison with Similar Quinolinecarbonitrile Derivatives

Structural and Functional Group Variations

The table below summarizes key analogs and their substituent differences:

Key Comparative Findings

Substituent Impact on Bioactivity

Hydroxy vs. Chloro at Position 4 :

The target compound’s 4-OH group (pKa ~8–10) allows hydrogen bonding, enhancing solubility and target binding . In contrast, 4-Cl analogs (e.g., CAS 263149-10-6) exhibit increased lipophilicity (logP +0.5–1.0) but reduced polar interactions, affecting bioavailability .- Phenylmethoxy vs.

- Methoxy vs. Morpholinopropoxy at Position 7: The 7-OCH₃ group in the target compound balances hydrophobicity and metabolic stability. In Bosutinib, 7-O(CH₂)₃N-morpholine enhances solubility via tertiary amine protonation (pH-dependent) and improves pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。